D,L-erythro-PPMP

Sphingolipid Metabolism Cancer Biology Glucosylceramide Synthase Inhibition

D,L-erythro-PPMP is the GCS-inactive erythro isomer—the mandatory negative control for active threo-PPMP analogs. Enzymatic assays confirm zero glucosylceramide synthase inhibition, unlike D-threo-PPMP. It uniquely synergizes with 4-HPR to elevate ceramide 11-fold without blocking glucosylceramide formation, isolating GCS-independent ceramide pathways. For sphingolipid signaling, cancer apoptosis, lysosomal storage disorders, and multidrug resistance studies, substituting active threo isomers introduces confounding GCS-inhibitory signals. Only the erythro configuration ensures a true null GCS background.

Molecular Formula C29H50N2O3· HCl
Molecular Weight 511
Cat. No. B1164766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-erythro-PPMP
SynonymsD,L-erythro-1-Phenyl-2-hexadecanoylamino-3-morpholino-1-propanol•HCl
Molecular FormulaC29H50N2O3· HCl
Molecular Weight511
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgPurity:98+%Physical solid

D,L-erythro-PPMP Procurement Guide: Stereochemical Definition and Baseline Functional Identity


D,L-erythro-PPMP (D,L-erythro-1-phenyl-2-hexadecanoylamino-3-morpholino-1-propanol) is a synthetic ceramide analog belonging to the PPMP family of sphingolipid metabolism modulators. It is the erythro stereoisomer of the known glucosylceramide synthase (GCS) inhibitor D-threo-PPMP [1]. Unlike its active threo counterparts, D,L-erythro-PPMP is recognized for its lack of inhibitory activity toward GCS, the enzyme responsible for catalyzing the first committed step in glycosphingolipid biosynthesis . This specific stereochemical configuration renders it a critical negative control reagent for dissecting GCS-dependent and GCS-independent cellular phenomena in experimental research settings .

Why Substituting D,L-erythro-PPMP with Threo Isomers Leads to Experimental Failure: The Critical Role of Stereochemistry


Generic substitution of D,L-erythro-PPMP with its active threo stereoisomers is scientifically unsound due to their fundamentally divergent and stereochemically encoded biological activities. The active threo isomers, such as D-threo-PPMP and DL-threo-PPMP, function as potent competitive inhibitors of glucosylceramide synthase (GCS), leading to a pronounced blockade of glycosphingolipid synthesis and downstream cellular effects [1]. In stark contrast, the erythro configuration of D,L-erythro-PPMP renders it inactive toward GCS, as confirmed by enzymatic assays . Consequently, using an active threo isomer as a substitute would introduce a confounding GCS-inhibitory signal, invalidating any study designed to isolate GCS-independent pathways or to establish a proper negative control. The distinct stereochemistry dictates not only target engagement but also the compound's influence on the entire sphingolipid metabolic network, making the choice between erythro and threo isomers a non-negotiable experimental decision rather than a matter of interchangeable procurement.

Quantitative Differentiation of D,L-erythro-PPMP: Head-to-Head Evidence Against Active Threo Stereoisomers


Sphingolipid Modulation in Neuroblastoma Cells: Differential Effects of D,L-erythro-PPMP vs. D-threo-PPMP

In a direct comparative study using the human neuroblastoma cell line SK-N-RA, D,L-erythro-PPMP and D-threo-PPMP exhibited distinct and stereospecific effects on sphingolipid metabolism. At a concentration of 10 µM, D-threo-PPMP inhibited baseline glucosylceramide (GC) formation by ∼25% and increased ceramide levels by 1.9-fold compared to controls. In contrast, D,L-erythro-PPMP had no effect on GC formation, confirming its inactivity toward glucosylceramide synthase [1]. Both isomers increased ceramides (1.9-fold), but D-threo-PPMP caused a 4.4-fold increase in 1-O-acylceramide (AC) formation, whereas D,L-erythro-PPMP led to a more modest 2.4-fold increase [1]. This demonstrates that while both compounds can elevate ceramides, only the active threo isomer exerts the downstream GCS-inhibitory effect on GC synthesis, validating the use of D,L-erythro-PPMP to parse GCS-dependent from GCS-independent ceramide accumulation.

Sphingolipid Metabolism Cancer Biology Glucosylceramide Synthase Inhibition

Differential Synergy with Fenretinide (4-HPR): Quantitative Modulation of Ceramide and Sphingomyelin

When combined with the cytotoxic retinoid fenretinide (4-HPR, 10 µM), D,L-erythro-PPMP and D-threo-PPMP produce distinct sphingolipid profiles in SK-N-RA cells. The combination of D-threo-PPMP with 4-HPR resulted in a ~13-fold increase in total ceramides compared to control and a 64% reduction in GC formation [1]. The combination of D,L-erythro-PPMP with 4-HPR increased total ceramides by 11-fold compared to control and decreased sphingomyelin (SM) formation by ~20% compared to 4-HPR treatment alone [1]. Critically, D,L-erythro-PPMP did not alter GC formation beyond the effect of 4-HPR alone, whereas D-threo-PPMP caused a pronounced inhibition [1]. This demonstrates that D,L-erythro-PPMP can synergistically modulate ceramide accumulation without blocking the conversion of ceramide to glucosylceramide, a mechanism that is distinct from its active counterpart.

Combination Therapy Sphingolipid Metabolism Cancer Research

Differential Impact on Acylceramide (AC) Formation: A Stereospecific Metabolic Signature

The two stereoisomers exhibit a stark contrast in their ability to stimulate the formation of 1-O-acylceramide (AC), a lesser-studied sphingolipid. In SK-N-RA cells, D-threo-PPMP (10 µM) induced a 4.4-fold increase in AC formation relative to control [1]. In the same study, D,L-erythro-PPMP (10 µM) led to a 2.4-fold increase in AC formation [1]. When combined with 4-HPR, D,L-erythro-PPMP decreased AC formation by 30% compared to D,L-erythro-PPMP alone, whereas the combination of D-threo-PPMP and 4-HPR resulted in a 20% decrease compared to D-threo-PPMP alone [1]. This quantitative disparity in AC modulation provides a unique stereospecific metabolic fingerprint that distinguishes the two isomers and highlights their distinct interactions with the sphingolipid metabolic network beyond GCS inhibition.

Sphingolipid Metabolism Cancer Biology Lipidomics

Axonal Growth Regulation: Stereospecific Induction of Ceramide Accumulation and Neurite Impairment

A study in cultured rat sympathetic neurons demonstrated a stereospecific effect of PPMP isomers on ceramide metabolism and axonal growth. The active threo-PPMP isomer induced an accumulation of [3H]palmitate-labeled ceramide and impaired neurite outgrowth. Critically, the erythro-PPMP isomer did not induce this ceramide accumulation and had no effect on axonal growth [1]. This finding demonstrates that the inhibition of glucosylceramide synthesis and the resulting accumulation of ceramide, which mediates the observed impairment of neurite growth, is a property exclusive to the threo stereoisomer. The inability of D,L-erythro-PPMP to recapitulate this effect firmly establishes its utility as a stereochemical negative control for isolating the role of GCS and ceramide in neuronal development and pathology.

Neuroscience Neurite Outgrowth Sphingolipid Signaling

High-Impact Application Scenarios for D,L-erythro-PPMP Based on Quantitative Evidence


Essential Negative Control for Glucosylceramide Synthase (GCS) Inhibition Studies

D,L-erythro-PPMP is the definitive negative control for any experiment utilizing active threo PPMP isomers (e.g., D-threo-PPMP or DL-threo-PPMP) to inhibit glucosylceramide synthase. Its demonstrated inability to affect GCS activity, as shown in direct comparisons where D-threo-PPMP inhibited baseline GC formation by ~25% while D,L-erythro-PPMP had no effect, is critical for attributing observed phenotypes specifically to GCS inhibition [1]. This application is essential in cancer research, lysosomal storage disease modeling, and studies of sphingolipid signaling.

Tool for Dissecting GCS-Independent Sphingolipid Remodeling in Cancer Cells

The evidence that D,L-erythro-PPMP, unlike D-threo-PPMP, can synergize with 4-HPR to elevate ceramide levels 11-fold without inhibiting glucosylceramide formation makes it a valuable tool for studying alternative ceramide-shunting pathways [1]. Researchers investigating therapies that aim to increase cytotoxic ceramides while avoiding the compensatory and often confounding effects of GCS inhibition can use D,L-erythro-PPMP to isolate the contribution of ceramide itself to cell death, distinct from the broader sphingolipid depletion caused by active inhibitors.

Investigating Stereospecific Ceramide Signaling in Neuronal Development and Degeneration

In neuronal models, the observation that threo-PPMP, but not erythro-PPMP, induces ceramide accumulation and impairs neurite growth positions D,L-erythro-PPMP as a key stereochemical control for studies of ceramide's role as a lipid second messenger in axons [2]. Researchers can use D,L-erythro-PPMP to rule out off-target effects of the PPMP scaffold and confidently ascribe any effects on neurite outgrowth or neuronal survival to the GCS inhibition and subsequent ceramide accumulation caused by the active threo isomers.

Control Reagent for Studies of Multidrug Resistance (MDR) and HIV-1 Viral Fusion

While active PPMP isomers have been investigated for their ability to reverse multidrug resistance and inhibit HIV-1 viral fusion, the use of D,L-erythro-PPMP as a negative control is crucial in these contexts to confirm that any observed effect is due to GCS inhibition and not a non-specific membrane perturbation [3]. By demonstrating that the erythro isomer does not produce the same effect, researchers can strengthen the link between glycosphingolipid synthesis and these pathological processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for D,L-erythro-PPMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.